

A Technical Guide to 3-Bromo-2-methylquinoline for Advanced Research

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Compound of Interest

Compound Name: 3-Bromo-2-methylquinoline

Cat. No.: B3036424

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Abstract: **3-Bromo-2-methylquinoline** is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique structural and electronic properties make it a versatile precursor for the synthesis of a wide array of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, synthesis, reactivity, and analytical characterization. It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Introduction and Significance

3-Bromo-2-methylquinoline, a halogenated derivative of the quinoline scaffold, has emerged as a compound of significant interest in synthetic organic chemistry. The quinoline ring system itself is a common motif in numerous biologically active compounds and approved pharmaceuticals. The strategic placement of a methyl group at the 2-position and a bromine atom at the 3-position imparts a unique reactivity profile. The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce molecular diversity. The adjacent methyl group can influence the steric and electronic environment of the heterocyclic core, impacting both reactivity and biological interactions. This guide aims to provide a comprehensive technical overview for scientists utilizing this valuable intermediate.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of reproducible science. **3-Bromo-2-methylquinoline** is systematically named following IUPAC conventions, and is registered

under a unique CAS number for unambiguous identification in databases and literature.

- IUPAC Name: **3-bromo-2-methylquinoline**[\[1\]](#)
- CAS Number: 343330-62-1[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₁₀H₈BrN[\[1\]](#)
- InChI Key: HPFGRHQVLBAAFX-UHFFFAOYSA-N[\[1\]](#)[\[2\]](#)

Table 1: Core Chemical Identifiers

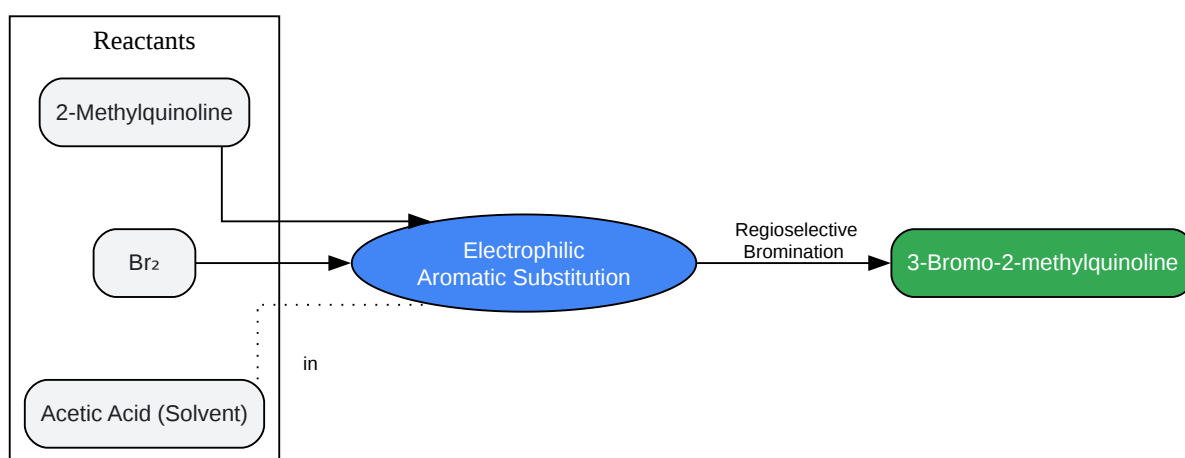
Identifier	Value	Source
IUPAC Name	3-bromo-2-methylquinoline	Sigma-Aldrich [1]
CAS Number	343330-62-1	CymitQuimica, Sigma-Aldrich [1] [2]
Molecular Formula	C ₁₀ H ₈ BrN	Sigma-Aldrich [1]
Molecular Weight	222.08 g/mol	Sigma-Aldrich
Canonical SMILES	<chem>CC1=NC2=CC=CC=C2C=C1Br</chem>	N/A (Derived)
InChI	1S/C10H8BrN/c1-7-9(11)6-8-4-2-3-5-10(8)12-7/h2-6H,1H3	Sigma-Aldrich [1]
InChI Key	HPFGRHQVLBAAFX-UHFFFAOYSA-N	CymitQuimica, Sigma-Aldrich [1] [2]

Synthesis and Mechanistic Considerations

The synthesis of **3-Bromo-2-methylquinoline** typically involves the construction of the 2-methylquinoline (quinaldine) core followed by a regioselective bromination. Understanding the mechanism of these steps is crucial for optimizing reaction conditions and ensuring high yield and purity.

Recommended Synthetic Pathway: Electrophilic Bromination of 2-Methylquinoline

A common and effective method for synthesizing **3-Bromo-2-methylquinoline** is the direct electrophilic bromination of 2-methylquinoline. The quinoline ring is an electron-rich aromatic system, but the nitrogen atom deactivates the pyridine ring towards electrophilic substitution. However, the fused benzene ring can still undergo substitution. The directing effects of the heterocyclic nitrogen and the activating methyl group favor substitution at the 3-position.



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Caption: Synthetic workflow for **3-Bromo-2-methylquinoline**.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-methylquinoline (1.0 eq.) in glacial acetic acid (5-10 mL per gram of substrate).

- **Reagent Addition:** While stirring the solution at room temperature, add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise from the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 30°C. **Causality:** The electron-rich quinoline ring acts as a nucleophile, attacking the electrophilic bromine. Acetic acid serves as a polar protic solvent that can stabilize the charged intermediates (arenium ions) formed during the substitution.
- **Reaction Progression:** After the addition is complete, stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up and Isolation:** Pour the reaction mixture into a beaker containing ice-water (10x the reaction volume). Neutralize the solution carefully by adding a saturated solution of sodium bicarbonate until effervescence ceases. **Trustworthiness:** This step quenches any remaining bromine and neutralizes the acidic solvent, precipitating the crude product.
- **Purification:** Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **3-Bromo-2-methylquinoline**.
- **Characterization:** Confirm the identity and purity of the final product using ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

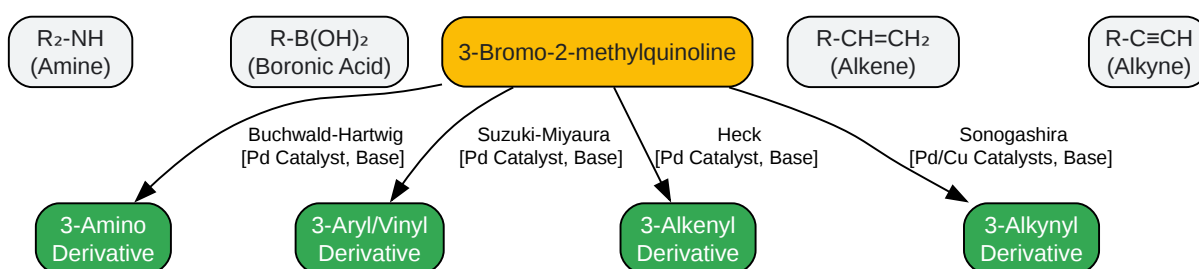
Chemical Reactivity and Applications in Drug Development

The synthetic utility of **3-Bromo-2-methylquinoline** lies in the reactivity of the C-Br bond. It is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, allowing for the facile introduction of carbon, nitrogen, and oxygen-based functionalities. This capability is extensively used to build molecular complexity in drug discovery programs.

Key Reactions:

- **Suzuki-Miyaura Coupling:** Reaction with boronic acids or esters to form C-C bonds, enabling the synthesis of 3-aryl or 3-vinyl-2-methylquinolines.

- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of 3-amino-2-methylquinoline derivatives, which are important pharmacophores.
- Heck Coupling: Reaction with alkenes to form C-C bonds, yielding 3-alkenyl-2-methylquinolines.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, producing 3-alkynyl-2-methylquinoline scaffolds.



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Caption: Key cross-coupling reactions of **3-Bromo-2-methylquinoline**.

Safety and Handling

As with any laboratory chemical, proper handling of **3-Bromo-2-methylquinoline** is essential. Researchers must consult the latest Safety Data Sheet (SDS) before use.

- Signal Word: Warning
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound. All manipulations

should be performed in a well-ventilated fume hood.

Conclusion

3-Bromo-2-methylquinoline is a high-value chemical intermediate whose strategic importance is well-established in synthetic and medicinal chemistry. Its well-defined reactivity, particularly in modern cross-coupling reactions, provides a reliable and versatile platform for the construction of complex molecules. This guide has outlined its fundamental properties, a reliable synthetic protocol, and its principal applications, providing a solid foundation for researchers aiming to incorporate this powerful building block into their discovery and development pipelines.

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References

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